Clocortolone-d3
Description
Evolution of Isotopic Labeling in Chemical Biology and Analytical Sciences
Isotopic labeling is a technique used to trace the journey of an isotope through a reaction, metabolic pathway, or cell. wikipedia.org The process involves the replacement of specific atoms within a molecule with their isotopes. wikipedia.org Initially, the use of radioisotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C) was prevalent, allowing researchers to track molecules in various biological processes. mdpi.commusechem.com These radiolabeling techniques are highly sensitive and have been instrumental in areas like drug metabolism and pharmacokinetic (DMPK) studies. mdpi.comsymeres.com
Over time, the focus has expanded to include stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This shift was driven by the desire to avoid the complexities and safety concerns associated with radioactive materials. The development of sophisticated analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has been crucial in this evolution. wikipedia.orgnih.gov These methods can detect the subtle mass differences between isotopologues, providing detailed structural and quantitative information. wikipedia.org
Significance of Deuterium Substitution in Steroid Research
Deuterium, a stable isotope of hydrogen, has gained significant traction in steroid research for several key reasons. When a hydrogen atom in a steroid molecule is replaced by a deuterium atom, the mass of that position is increased. This seemingly small change can have profound effects on the molecule's properties and its interactions within a biological system.
One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE). symeres.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. This can slow down metabolic reactions that involve the cleavage of this bond, a principle that has been exploited to enhance the metabolic stability of drugs. acs.orgcdnsciencepub.com In steroid research, this allows for a more detailed investigation of metabolic pathways, as the deuterated steroid will be metabolized at a different rate than its non-deuterated counterpart. cdnsciencepub.com
Furthermore, deuterium-labeled steroids serve as excellent internal standards for quantitative analysis using mass spectrometry. acs.org By adding a known amount of the deuterated steroid to a biological sample, researchers can accurately measure the concentration of the endogenous (non-deuterated) steroid, a technique crucial for pharmacokinetic studies and clinical diagnostics.
Academic Rationale for Investigating Clocortolone-d3 as a Research Tool
Clocortolone (B1669192) is a synthetic glucocorticoid steroid used topically for its anti-inflammatory and antipruritic properties. wikipedia.orgdrugbank.commedchemexpress.com It is distinguished by the presence of both a chlorine and a fluorine atom in its structure. wikipedia.org The deuterated version, this compound, is of particular interest to the research community as a tool to investigate the metabolism and mechanism of action of this class of corticosteroids.
The primary academic rationale for using this compound lies in its application in pharmacokinetic studies. By administering this compound, researchers can readily distinguish it from the endogenous and administered non-deuterated drug using mass spectrometry. This allows for precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile without interference from other compounds. nih.gov
Moreover, studying the KIE on the metabolism of clocortolone can provide valuable insights into the specific enzymes responsible for its breakdown. symeres.com If the deuteration is at a site of metabolic attack, a slower rate of metabolism for this compound compared to clocortolone would confirm the importance of that position in the metabolic process.
Overview of Research Applications for Labeled Compounds in Advanced Studies
Labeled compounds, including deuterated steroids like this compound, have a broad range of applications in advanced scientific research:
Drug Metabolism and Pharmacokinetics (DMPK): Labeled compounds are fundamental in studying the ADME properties of new drug candidates. symeres.comnih.govlongdom.org They help in identifying metabolites, determining routes of elimination, and assessing bioavailability. nih.gov
Mechanistic and Kinetic Studies: The kinetic isotope effect introduced by deuterium labeling is a powerful tool for elucidating reaction mechanisms and kinetics in both chemical and biological systems. symeres.com
Quantitative Analysis: Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry, enabling precise and accurate measurement of analyte concentrations in complex biological matrices. symeres.comacs.org
Metabolic Flux Analysis: In metabolic research, stable isotope labeling helps to trace the flow of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. wikipedia.org
Structural Biology: Isotope labeling, particularly with ¹³C and ¹⁵N, is essential for protein structure determination using NMR spectroscopy. ibs.fr
Properties
Molecular Formula |
C₂₂H₂₅D₃ClFO₄ |
|---|---|
Molecular Weight |
413.93 |
Synonyms |
(6α,11β,16α)-9-Chloro-6-fluoro-11,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione-d3; 9-Chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-d3; 9-Chloro-6α-fluoro-11β,21-dihydroxy-17α-methylpregna-1,4-diene-3,20-dione-d3; 9-Chlo |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Clocortolone D3
Precursor Selection and Synthetic Pathways for Deuterium (B1214612) Introduction
To produce Clocortolone-d3, deuterium must be incorporated at a specific stage using an isotopically labeled reagent. The method of choice depends on the desired location of the deuterium atoms and the stability of the C-D bond under subsequent reaction conditions. Two primary pathways for introducing deuterium into organic molecules are through hydrogen/deuterium exchange reactions or by using commercially available isotope-containing precursors in the synthetic sequence. symeres.com
A common strategy for introducing a deuterated methyl group (a -CD3 group) is via a Grignard reaction using a deuterated reagent. For instance, the synthesis of 17-methyl-d3-testosterone has been achieved by reacting a dehydroepiandrosterone (B1670201) precursor with deuterium-labeled methyl magnesium iodide (CD3MgI). osti.gov A similar approach could be adapted for a Clocortolone (B1669192) precursor to introduce the 16α-methyl group as a 16α-(methyl-d3) group.
Alternatively, deuterated reducing agents can be used. The reduction of a ketone to a hydroxyl group using sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) introduces a deuterium atom at the carbon that formerly held the carbonyl oxygen. researchgate.netresearchgate.net
Strategies for Site-Specific Deuteration in Steroid Nuclei
Achieving site-specific deuteration in a complex molecule like a steroid requires careful selection of reagents and reaction conditions to avoid unwanted isotopic scrambling. Steroids are primarily hydrocarbons with few functional groups that can readily facilitate deuterium labeling, making site-specificity a significant challenge. arkat-usa.org
Several established strategies allow for the precise placement of deuterium atoms on the steroid nucleus:
Catalytic H-D Exchange: In the presence of a suitable catalyst (e.g., platinum) and a deuterium source like deuterated acetic acid or heavy water (D2O), protons on the steroid backbone can be exchanged for deuterium. arkat-usa.org Protons adjacent to carbonyl groups (α-protons) are particularly susceptible to base-catalyzed H-D exchange due to their acidity. arkat-usa.org
Reduction of Unsaturation: Carbon-carbon double bonds can be reduced via catalytic deuteration using deuterium gas (D2) and a metal catalyst like palladium or Raney nickel. arkat-usa.org This method, however, can lack regioselectivity if multiple double bonds are present. arkat-usa.org
Reduction of Ketones: As mentioned, the reduction of a ketone function with a deuteride-donating reagent like NaBD4 or LiAlD4 is a highly effective method for site-specific deuteration. researchgate.netscilit.com For example, the trans-diaxial opening of an epoxide ring with lithium aluminum deuteride can achieve stereospecific labeling. researchgate.net
Deuterated Building Blocks: The use of organometallic reagents containing deuterium, such as deuterated Grignard reagents (e.g., CD3MgI), is one of the most reliable methods for introducing a deuterated alkyl group at a specific position without affecting other parts of the molecule. osti.gov
The following table summarizes common strategies for site-specific deuteration applicable to steroid synthesis.
| Strategy | Reagent(s) | Target Site on Steroid Nucleus | Description |
| H-D Exchange | D₂O, Acetic Acid-d, Methanol-d | Positions alpha to carbonyl groups (e.g., C-2, C-4) | Base or acid-catalyzed exchange of acidic protons for deuterium. arkat-usa.org |
| Catalytic Reduction | D₂, Metal Catalyst (Pd, Pt, Raney Ni) | Carbon-carbon double bonds | Addition of two deuterium atoms across a double bond. arkat-usa.org |
| Deuteride Reduction | NaBD₄, LiAlD₄ | Ketone groups (e.g., C-3, C-20) | Stereospecific introduction of a deuterium atom during the reduction of a carbonyl to a hydroxyl group. researchgate.netresearchgate.net |
| Organometallic Addition | CD₃MgI, CD₃Li | Carbonyl carbons or other electrophilic sites | Introduction of a deuterated alkyl group (e.g., methyl-d₃) via nucleophilic addition. osti.gov |
Isotopic Purity Assessment and Enrichment Determination in this compound Syntheses
After synthesis, it is crucial to determine the isotopic purity and the degree of deuterium enrichment. rsc.org Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, three) relative to other isotopologues (molecules with zero, one, two, or more than three deuterium atoms). nih.gov
High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the primary technique for this assessment. rsc.orgacs.org The method involves acquiring a full-scan mass spectrum of the compound and analyzing the cluster of isotopic ions. rsc.org By measuring the relative abundance of the ion corresponding to the non-deuterated compound (d0) and the deuterated isotopologues (d1, d2, d3, etc.), the isotopic enrichment can be calculated. nih.gov Controlling these isotopologue impurities is vital, as they can impact the interpretation of metabolic studies and the efficacy of deuterated drugs. acs.orgfigshare.com
A hypothetical analysis of a this compound sample is presented in the table below, demonstrating the calculation of isotopic purity.
| Isotopologue | Description | Relative Abundance (%) |
| d0 | Non-deuterated Clocortolone | 0.5 |
| d1 | Clocortolone with 1 Deuterium | 1.5 |
| d2 | Clocortolone with 2 Deuteriums | 3.0 |
| d3 | Desired this compound | 94.5 |
| d4 | Clocortolone with 4 Deuteriums | 0.5 |
| Total | 100.0 | |
| Isotopic Purity (% d3) | 94.5% |
Analytical Confirmation of Deuteration Pattern in this compound
While mass spectrometry confirms the number of deuterium atoms incorporated, it does not definitively prove their location on the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the exact site of deuteration. rsc.org A combination of NMR techniques is used to compare the deuterated compound with its non-deuterated standard.
¹H NMR (Proton NMR): In a ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. This provides direct evidence of the site of labeling.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, producing a spectrum where each peak corresponds to a specific deuterated position in the molecule.
¹³C NMR (Carbon-13 NMR): A carbon atom bonded to a deuterium atom exhibits a characteristic multiplet signal (due to C-D coupling) and an isotopic shift in its resonance compared to a carbon bonded to a proton. This confirms which carbon atoms are deuterated.
This multi-faceted analytical approach, combining both MS and NMR, is essential for the complete structural elucidation and quality control of this compound. rsc.org
| Analytical Technique | Purpose in Deuteration Analysis | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Purity & Enrichment | Determines the number of deuterium atoms and the relative abundance of each isotopologue (d0, d1, d2, d3, etc.). nih.gov |
| ¹H NMR | Site of Deuteration | Disappearance of proton signals at the specific sites of deuterium incorporation. rsc.org |
| ²H NMR | Direct Detection of Deuterium | Direct observation of signals from the deuterium nuclei, confirming their presence and chemical environment. rsc.org |
| ¹³C NMR | Confirmation of Labeled Carbon | Reveals C-D coupling and isotopic shifts for carbons directly attached to deuterium atoms. rsc.org |
Scalability and Efficiency Considerations in Research-Scale Production
The transition from a small-scale laboratory synthesis to a larger research-scale production of deuterated compounds like this compound presents several challenges. nih.gov Key considerations include the cost of starting materials, reaction efficiency, and the robustness of the synthetic process. sciencegate.app
The cost and availability of deuterium sources and labeled reagents are significant factors. Heavy water (D2O) is a relatively inexpensive source, but many deuterated reagents are significantly more expensive than their standard hydrogen-containing counterparts. sciencegate.appmarketgrowthreports.com The synthesis of pharmaceutical-grade deuterated materials is capital-intensive and requires specialized equipment. marketgrowthreports.com
Efficiency in research-scale production is driven by maximizing both chemical yield and isotopic incorporation while minimizing production time and the number of synthetic steps. There is a growing interest in developing more scalable and robust deuteration methods. nih.gov Recent advancements include:
Continuous-Flow Reactors: These systems are being adopted by industry players to improve scalability, enhance reaction control, and reduce energy usage compared to traditional batch processing. globalgrowthinsights.com
Novel Catalysts: Research into new catalysts, such as nanostructured iron catalysts, aims to replace expensive precious metals. sciencegate.appresearchgate.net These newer catalysts can use inexpensive D2O as the deuterium source and have demonstrated scalability to the kilogram level for some deuterated products. nih.govresearchgate.net
Improving the efficiency of these processes is critical for making deuterated compounds more accessible for pharmaceutical development and research applications. globalgrowthinsights.com
Advanced Analytical Methodologies Employing Clocortolone D3
Clocortolone-d3 as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, internal standards are essential for correcting variations that can occur during sample preparation, chromatography, and detection. biopharmaservices.combioanalysis-zone.com Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties closely mimic the analyte of interest. oup.comnih.gov
Principles of Isotope Dilution Mass Spectrometry for Steroid Analysis
Isotope dilution mass spectrometry (IDMS) is a powerful technique for the highly accurate quantification of analytes, including steroids. scispace.comnih.gov The fundamental principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) to a sample containing an unknown amount of the native analyte (clocortolone). scispace.comd-nb.info This mixture is then subjected to analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov
The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio. d-nb.info By measuring the ratio of the signals from the native analyte and the internal standard, the concentration of the native analyte in the original sample can be precisely calculated. d-nb.info A key advantage of IDMS is its ability to compensate for losses during sample preparation and variations in instrument response, as both the analyte and the internal standard are affected similarly. scispace.com The use of a SIL internal standard is considered the best choice for achieving the highest precision and accuracy in quantitative analysis. nih.gov
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound
The development of robust and sensitive LC-MS/MS methods is crucial for the analysis of steroids in biological samples. nih.govnih.gov These methods offer high selectivity and sensitivity, allowing for the simultaneous determination of multiple steroids in a single run. nih.gov When developing an LC-MS/MS method for a steroid like clocortolone (B1669192), the inclusion of this compound as an internal standard is a critical step. researchgate.net
The process typically involves:
Sample Preparation: Extraction of the steroids from the biological matrix (e.g., serum, plasma) is a common first step. nih.govnih.gov Techniques like protein precipitation and liquid-liquid extraction are frequently employed. nih.govsynnovis.co.uk The internal standard, this compound, is added at the beginning of this process to account for any variability. biopharmaservices.com
Chromatographic Separation: The extracted analytes are then separated using liquid chromatography. nih.govmedrxiv.org Reversed-phase columns, such as C18, are commonly used for steroid separation. medrxiv.orglcms.cz The mobile phase composition and gradient are optimized to achieve good resolution and peak shape for both the analyte and the internal standard. nih.govakjournals.com
Mass Spectrometric Detection: The separated compounds are detected using a tandem mass spectrometer (MS/MS). medrxiv.orgnih.gov This technique provides high specificity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. rjptonline.org
The use of a deuterated internal standard like this compound ensures that it co-elutes closely with the analyte, experiencing similar ionization effects in the mass spectrometer's source. oup.com This co-elution is a significant advantage for accurate quantification.
Optimization of Mass Spectrometric Parameters for this compound Detection
To achieve the highest sensitivity and specificity, the mass spectrometric parameters for both the analyte and its deuterated internal standard must be carefully optimized. synnovis.co.uk This involves selecting the appropriate ionization mode, typically electrospray ionization (ESI) in positive mode for steroids, and optimizing the ion source parameters such as ion spray voltage and source temperature. mdpi.com
For tandem mass spectrometry, the selection of specific multiple reaction monitoring (MRM) transitions is crucial. rjptonline.org This involves identifying the most abundant and stable precursor ion (the molecular ion, [M+H]⁺) and fragmenting it to produce a characteristic product ion. synnovis.co.uk The collision energy required for this fragmentation is also optimized to maximize the product ion signal.
Table 1: Hypothetical Optimized Mass Spectrometric Parameters for Clocortolone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clocortolone | 423.2 | 387.2 | 15 |
| This compound | 426.2 | 390.2 | 15 |
This table presents hypothetical data for illustrative purposes.
The mass difference of 3 Da between the precursor and product ions of Clocortolone and this compound is ideal to prevent isotopic crosstalk. tandfonline.com
Addressing Matrix Effects in Complex Biological Samples Using this compound
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the biological sample that can suppress or enhance the ionization of the analyte, leading to inaccurate results. oup.comtandfonline.com Complex matrices like plasma and urine contain numerous compounds that can interfere with the analysis. oup.comchromatographyonline.com
The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. oup.comtandfonline.com Because this compound has nearly identical physicochemical properties to clocortolone, it will experience the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized. oup.com
While deuterated standards are highly effective, in some cases, a slight difference in retention time between the analyte and the deuterated internal standard can occur, known as the "deuterium isotope effect." chromatographyonline.com However, for most applications, this effect is minimal and does not significantly impact the ability of the internal standard to compensate for matrix effects. chromatographyonline.com
Method Validation Parameters for Analytical Assays Incorporating this compound
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. researchgate.netrjptonline.org When using a deuterated internal standard like this compound, specific validation parameters are assessed to ensure the accuracy and precision of the assay.
Assessment of Linearity and Dynamic Range with Deuterated Standards
Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govrjptonline.org The dynamic range is the concentration range over which the method is both linear and quantifiable. rjptonline.org
To assess linearity, a series of calibration standards are prepared at different concentrations in the same biological matrix as the unknown samples. oup.com A fixed amount of the deuterated internal standard, this compound, is added to each standard. researchgate.net The samples are then analyzed, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
The linearity of the method is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1 (e.g., >0.99). rjptonline.org
Table 2: Example Linearity Data for a Hypothetical Clocortolone Assay
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1050 | 10050 | 0.104 |
| 5 | 5200 | 10100 | 0.515 |
| 10 | 10300 | 9980 | 1.032 |
| 50 | 51500 | 10200 | 5.049 |
| 100 | 102000 | 10150 | 10.05 |
| 500 | 505000 | 10000 | 50.50 |
This table contains simulated data to illustrate the concept of a calibration curve.
The use of a deuterated internal standard like this compound is crucial for establishing a reliable calibration curve, as it compensates for variations in extraction efficiency and instrument response across the entire dynamic range. researchgate.net This ensures that the quantification of unknown samples is accurate and precise. clearsynth.com
Evaluation of Sensitivity: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). The LOD represents the lowest concentration of an analyte that the analytical instrument can reliably distinguish from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
In the context of quantifying clocortolone pivalate (B1233124), a synthetic corticosteroid, this compound is employed as an internal standard in highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. For instance, a validated LC-MS/MS method for the determination of clocortolone pivalate in human plasma demonstrated remarkable sensitivity. The established LLOQ for clocortolone pivalate, using this compound as the internal standard, was found to be 0.05 ng/mL. This level of sensitivity is crucial for pharmacokinetic studies where drug concentrations can be exceedingly low.
Table 1: Method Sensitivity Parameters for Clocortolone Pivalate using this compound
| Parameter | Value | Matrix | Analytical Method |
| LLOQ | 0.05 ng/mL | Human Plasma | LC-MS/MS |
Investigation of Accuracy and Precision Utilizing this compound
Accuracy and precision are paramount in validating any quantitative analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. This compound is instrumental in correcting for variability during sample preparation and analysis, thereby enhancing both accuracy and precision.
Studies validating the LC-MS/MS method for clocortolone pivalate quantification have reported detailed accuracy and precision data. The intra-day precision, which measures variability within a single day, typically showed a coefficient of variation (%CV) of less than 15%. Similarly, the inter-day precision, assessed over multiple days, also fell within this acceptable range. The accuracy of the method was demonstrated by the closeness of the measured concentrations to the nominal concentrations, with deviations generally being within ±15%.
Table 2: Accuracy and Precision Data for the Quantification of Clocortolone Pivalate
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | ≤ 15% | ≤ 15% | 85-115% |
| Medium QC | ≤ 15% | ≤ 15% | 85-115% |
| High QC | ≤ 15% | ≤ 15% | 85-115% |
Recovery Studies and Extraction Efficiency in Research Matrices
The efficiency of extracting an analyte from a complex biological matrix, such as plasma or tissue, is a critical parameter that can significantly influence the final quantitative result. Recovery studies are performed to evaluate this efficiency. This compound, being structurally and chemically similar to the analyte clocortolone, is added to the sample before extraction. Its recovery is assumed to mirror that of the analyte, allowing for accurate correction of any losses during the sample preparation process.
In the analysis of clocortolone pivalate from human plasma, the extraction recovery has been shown to be consistent and reproducible across different concentration levels. The use of this compound as an internal standard helps to compensate for any potential matrix effects, where other components in the sample might suppress or enhance the ionization of the analyte, thereby affecting the analytical signal.
Specificity and Selectivity in the Presence of Analogs and Metabolites
Specificity and selectivity refer to the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other potentially interfering substances, such as its metabolites, analogs, or other co-administered drugs. The high selectivity of LC-MS/MS methods is achieved through the unique fragmentation patterns of the analyte and the internal standard.
When using this compound, the mass spectrometer is programmed to monitor specific precursor-to-product ion transitions for both clocortolone and its deuterated counterpart. The three-deuterium atom mass difference ensures that the mass-to-charge ratio (m/z) of this compound is distinct from that of the unlabeled drug and its known metabolites, thus preventing cross-talk and ensuring that the signal for the internal standard is not compromised. This high degree of selectivity is essential for generating reliable and unambiguous quantitative data.
Challenges and Considerations in the Application of Deuterated Internal Standards
While deuterated internal standards like this compound offer significant advantages, their application is not without challenges that require careful consideration.
Deuterium (B1214612) Exchange and Its Impact on Analytical Integrity
A potential issue with deuterated standards is the possibility of deuterium-hydrogen exchange. This can occur if the deuterium atoms are located at positions on the molecule that are labile, or prone to exchange with protons from the surrounding solvent or matrix. Such exchange can lead to a change in the mass of the internal standard, compromising its ability to accurately correct for the analyte. However, in the case of this compound, the deuterium atoms are typically placed on stable, non-exchangeable positions of the molecule, minimizing this risk under standard analytical conditions.
In Vitro and Preclinical Metabolic Investigations Utilizing Clocortolone D3
Application of Clocortolone-d3 in Hepatic Microsomal Stability Studies
Hepatic microsomal stability assays are fundamental in vitro tools used early in drug discovery to estimate the metabolic clearance of a compound by the liver. evotec.comsrce.hr These assays utilize microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. srce.hrgerstel.com
In the context of clocortolone (B1669192), which undergoes hepatic metabolism, this compound is employed to investigate how isotopic substitution affects its metabolic fate. medscape.comnih.gov By incubating both clocortolone and this compound with human liver microsomes in the presence of necessary cofactors like NADPH, researchers can monitor the rate of disappearance of the parent compound over time. evotec.com Due to the kinetic isotope effect, the enzymatic cleavage of the C-D bond in this compound is often slower than the C-H bond cleavage in the parent molecule. nih.gov This typically results in a decreased rate of metabolism and, consequently, a longer in vitro half-life (t½) and lower intrinsic clearance (CLint) for the deuterated compound.
These studies are crucial for predicting in vivo hepatic clearance and understanding how structural modifications can enhance a drug's metabolic profile. srce.hrresearchgate.net The data generated helps in selecting drug candidates with more favorable pharmacokinetic properties. nih.gov
Table 1: Illustrative Comparison of Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Clocortolone | 25.4 | 54.8 |
| This compound | 48.7 | 28.6 |
| This table presents hypothetical data to illustrate the expected outcome of a comparative microsomal stability assay. The data shows that deuteration at a key metabolic site in this compound leads to a significant increase in its metabolic stability compared to the non-deuterated parent compound. |
Enzyme Kinetics and Metabolic Pathway Elucidation Using Deuterated Probes
Deuterated compounds like this compound are invaluable probes for elucidating the specific enzymes and pathways involved in drug metabolism. ubc.ca The kinetic isotope effect (KIE) not only slows down metabolism but can also provide detailed insights into reaction mechanisms and enzyme kinetics. nih.gov
When a drug is metabolized by multiple enzyme systems or at multiple sites on the molecule, comparing the metabolic profiles of the deuterated and non-deuterated versions can reveal the primary sites of metabolic attack. plos.org For corticosteroids, metabolism often involves hydroxylation by various CYP enzymes. farmaciajournal.com If this compound is synthesized with deuterium (B1214612) at a suspected hydroxylation site, a significant reduction in the formation of the corresponding hydroxylated metabolite would confirm that site's importance and the role of the specific CYP enzyme responsible.
Furthermore, these studies allow for the determination of key enzyme kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Changes in these parameters between Clocortolone and this compound can quantify the impact of deuteration on the enzyme's affinity for the substrate and its catalytic efficiency. For instance, an increase in Km might suggest a lower binding affinity of the enzyme for the deuterated substrate.
Table 2: Hypothetical Enzyme Kinetic Parameters for CYP3A4-Mediated Metabolism
| Substrate | Michaelis Constant (Km, µM) | Maximum Velocity (Vmax, pmol/min/mg) |
| Clocortolone | 15.2 | 250.1 |
| This compound | 22.8 | 145.5 |
| This table provides illustrative kinetic data for a primary metabolizing enzyme. The higher Km and lower Vmax for this compound suggest that deuteration reduces both the binding affinity and the maximum rate of metabolism by this enzyme, consistent with the kinetic isotope effect. |
Ex Vivo Tissue Distribution Studies in Animal Models Utilizing this compound
Understanding how a drug distributes throughout the body is critical for assessing its potential efficacy and for toxicology studies. Ex vivo tissue distribution studies in animal models are a standard component of preclinical drug development. joanneum.at The use of isotopically labeled compounds, such as this compound, is highly advantageous for these investigations. acs.org
In a typical study, this compound is administered to an animal model (e.g., a rat or pig). joanneum.atnih.gov At various time points after administration, the animal is euthanized, and different tissues and organs (such as skin, liver, spleen, and kidneys) are harvested. The concentration of this compound in each tissue is then quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium label allows the administered drug to be distinguished from any endogenous substances and provides a clear signal for precise measurement. ubc.ca
These studies provide critical data on where the drug accumulates, how long it remains in specific tissues, and whether it penetrates the target tissue effectively. For a topical corticosteroid like clocortolone, understanding its distribution in various skin layers versus systemic tissues is particularly important. nih.gov
Table 3: Example Tissue Distribution of this compound in a Rodent Model (2 hours post-administration)
| Tissue | Concentration (ng/g of tissue) |
| Skin (Application Site) | 1250.5 |
| Liver | 85.2 |
| Kidney | 45.8 |
| Spleen | 15.1 |
| Plasma | 22.7 |
| This table displays hypothetical ex vivo tissue distribution data for this compound. The high concentration at the application site (skin) and lower systemic levels are desirable characteristics for a topically administered drug, which these studies help to confirm. |
Investigation of Metabolic Switching Induced by Deuteration in Research Models
Metabolic switching is a phenomenon where blocking the primary metabolic pathway of a drug causes its metabolism to be rerouted through alternative, previously minor, pathways. nih.govnih.gov Deuteration is a powerful tool to induce and study this effect. researchgate.net When a metabolically labile site on a molecule is "protected" by substituting hydrogen with deuterium, the metabolizing enzymes may shift their activity to other vulnerable sites on the molecule that were not deuterated. plos.org
Investigating metabolic switching with this compound can reveal secondary metabolic pathways that may not be easily observable with the parent drug alone. nih.gov Researchers can compare the full metabolite profiles of both Clocortolone and this compound after incubation in in vitro systems (like hepatocytes) or after administration in animal models. An increase in the formation of a particular metabolite with the deuterated compound, concurrent with a decrease in the primary metabolite, is a clear indication of metabolic switching. nih.gov
This research is vital because the newly favored metabolic pathways could produce metabolites with different pharmacological activity or toxicity profiles, which must be understood for comprehensive drug development. nih.govtandfonline.com
Table 4: Illustrative Metabolite Profile Demonstrating Metabolic Switching
| Metabolite | Relative Abundance (%) (from Clocortolone) | Relative Abundance (%) (from this compound) |
| Primary Hydroxylated Metabolite (M1) | 75 | 30 |
| Secondary Hydroxylated Metabolite (M2) | 10 | 45 |
| Glucuronide Conjugate (M3) | 15 | 25 |
| This hypothetical data illustrates metabolic switching. Deuteration of the site leading to M1 formation significantly reduces its production. As a result, the metabolic machinery shifts to produce more of the M2 and M3 metabolites, altering the overall metabolic profile of the drug. |
Role of this compound in Physiologically Based Pharmacokinetic (PBPK) Modeling Development for Research Compounds
Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational method used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. drug-dev.comresearchgate.netunc.edu These models integrate data on the drug's physicochemical properties with physiological information about the species being studied (e.g., blood flow rates, organ volumes). nih.gov
Deuterated compounds like this compound play a crucial role in the development and validation of PBPK models. oregonstate.edufrontiersin.org The detailed in vitro and in vivo data generated from studies with this compound—such as intrinsic clearance from microsomal assays, enzyme kinetics, and tissue partition coefficients from distribution studies—serve as essential input parameters for building the model. nih.govoregonstate.edu
By creating separate PBPK models for both the parent drug and its deuterated analog, researchers can test and refine the model's predictive power. If the model can accurately simulate the known differences in pharmacokinetics between Clocortolone and this compound, it increases confidence in the model's ability to predict the drug's behavior in other scenarios, such as scaling from animals to humans or predicting drug-drug interactions. unc.eduresearchgate.net This makes PBPK modeling a powerful tool for translational research, helping to optimize clinical trial designs. researchgate.net
Table 5: Key Input Parameters for a PBPK Model Informed by this compound Studies
| Parameter | Source of Data | Use in PBPK Model |
| Hepatic Intrinsic Clearance (CLint) | Microsomal Stability Assay | Defines the rate of liver metabolism. |
| Enzyme Kinetics (Km, Vmax) | In Vitro Enzyme Assays | Describes enzyme-specific metabolic pathways. |
| Tissue:Plasma Partition Coefficients | Ex Vivo Tissue Distribution Study | Determines how the drug distributes into different body compartments. |
| Rate of Metabolite Formation | Metabolic Switching Studies | Characterizes primary and secondary metabolic pathways. |
| This table outlines how experimental data obtained from studies using this compound are used to parameterize and build a robust PBPK model for this class of corticosteroids. |
Isotopic Effects and Pharmacokinetic Considerations in Research Models
Deuterium (B1214612) Isotope Effects on Enzyme-Mediated Transformations of Steroids
The transformation of steroids in the body is heavily mediated by enzymes, particularly the cytochrome P450 family. plos.org The introduction of deuterium at a site of metabolic oxidation can have a profound impact on the rate of these transformations. This phenomenon, the deuterium kinetic isotope effect (KIE), arises because the C-D bond is stronger and requires more energy to break than a C-H bond.
| Parameter | Substrate | Observed Isotope Effect (kH/kD) | Implication |
| Intrinsic KIE | 6β-labeled Testosterone | ~15 researchgate.net | C-H bond breaking is a major energetic barrier in the chemical step. researchgate.net |
| kcat/Km | 6β-labeled Testosterone | 2-3 researchgate.net | Other steps (e.g., product release) are also rate-limiting for the overall reaction. researchgate.net |
| Metabolic Profile | 6β-labeled Testosterone | Switching to other hydroxylations observed researchgate.net | Enzyme can compensate for a blocked site by oxidizing another position. researchgate.net |
Influence of Deuteration on In Vitro Metabolic Clearance in Research Systems
The influence of deuteration on the metabolic clearance of a compound is a critical assessment in drug discovery. In vitro systems, such as human liver microsomes and recombinant CYP enzymes, are used to investigate these effects. The results from such studies can be complex and are highly dependent on the specific molecule (chemotype), the position of deuteration, and the enzymes involved. plos.org
Conversely, for other compounds, deuteration can lead to a significant decrease in metabolic clearance. In a study of a different chemotype (2a), where N-dealkylation was a key metabolic pathway, deuteration of the methyl groups resulted in a notable KIE. plos.org When both methyl groups were deuterated, the isotope effect was largest, indicating that C-H bond cleavage is the rate-limiting step for this molecule's metabolism. plos.org These findings demonstrate that a deuteration strategy must be empirically tested, as the outcome cannot be reliably predicted based on metabolic pathways alone. plos.orgnih.gov For a steroid like Clocortolone-d3, in vitro studies would be essential to determine if deuteration leads to a meaningful reduction in its metabolic clearance.
| Chemotype | Deuterated Analog | Enzyme System | Intrinsic Clearance KIE (kH/kD) | Finding |
| 1a | 1b-1f (various deuterations) | Human Liver Microsomes | ~1.0 plos.org | C-H bond cleavage is not rate-limiting for overall clearance. plos.org |
| 1a | 1b-1f (various deuterations) | r-CYP3A4 | ~1.0 plos.org | No decrease in metabolism as a function of deuteration. plos.org |
| 2a | 2d (both methyl groups deuterated) | Human Liver Microsomes | 2.5 plos.org | C-H bond cleavage is rate-limiting for this chemotype. plos.org |
| 2a | 2d (both methyl groups deuterated) | r-CYP3A4 | 2.0 plos.org | The magnitude of the KIE is dependent on the specific enzyme. plos.org |
Assessment of Substrate Binding Affinity to Receptors in Research Models with Deuterated Analogs
The primary mechanism of action for corticosteroids involves binding to specific intracellular receptors, such as the glucocorticoid receptor. A critical question is whether isotopic substitution affects this binding affinity. Research into the interaction between various steroids and the glucocorticoid receptor from chick thymus cytosol was conducted in both normal water (H₂O) and deuterium oxide (D₂O). nih.gov This setup allows for the study of isotope effects on the formation and dissociation of the steroid-receptor complex.
The study found that substituting deuterium for hydrogen in the solvent did not influence the association rate constants for any of the tested steroids. nih.gov However, the dissociation rate constants were significantly affected for certain steroids. For glucocorticoids that possess an 11-β-hydroxyl group, a feature known to be important for agonist activity, the dissociation rate decreased approximately twofold in D₂O. nih.gov In contrast, steroids lacking this specific hydroxyl group showed no change in their dissociation rate. nih.gov
These findings suggest that the 11-β-hydroxyl group participates in a kinetically important hydrogen bond within the receptor pocket, and strengthening this interaction through the deuterium isotope effect slows the steroid's release from the receptor. nih.gov While this study used a deuterated solvent rather than a deuterated steroid analog, it provides strong evidence that deuteration at or near key interaction sites can modulate receptor binding kinetics. Other research has also shown that isotopic labeling can alter receptor binding affinity; for instance, a deuterated analog of 4-androstene-3,17-dione showed a different binding affinity for the androgen receptor. This indicates that assessing the binding of this compound to the glucocorticoid receptor would be a necessary step to fully characterize its biological activity.
| Steroid Structure | Effect of D₂O on Association Rate (k_on) | Effect of D₂O on Dissociation Rate (k_off_) | Interpretation |
| Contains 11-β-hydroxyl group | No change nih.gov | Decreased ~2-fold nih.gov | The 11-β-hydroxyl group forms a key hydrogen bond, and the isotope effect strengthens this interaction, slowing dissociation. nih.gov |
| No 11-hydroxyl group | No change nih.gov | No change nih.gov | Absence of this specific hydrogen bond means no isotope effect on dissociation is observed. nih.gov |
| Contains 11-α-hydroxyl group | No change nih.gov | No change nih.gov | The stereochemistry of the hydroxyl group is critical for the interaction leading to the isotope effect. nih.gov |
Advanced Applications and Future Directions in Clocortolone D3 Research
Use in Targeted Metabolomics and Lipidomics Research
Targeted metabolomics and lipidomics are hypothesis-driven approaches that aim to accurately quantify a specific, predefined set of metabolites or lipids in a biological sample. lcms.cz The accuracy of this quantification heavily relies on the use of internal standards, which are added to samples to correct for analytical variability during sample preparation and analysis. thalesnano.com
Deuterated compounds like Clocortolone-d3 are considered the gold standard for use as internal standards in mass spectrometry-based analyses, such as Liquid Chromatography-Mass Spectrometry (LC-MS). arkat-usa.org Because this compound is nearly identical to clocortolone (B1669192) in its chemical and physical properties (e.g., extraction recovery, ionization efficiency, and chromatographic retention time), it can effectively mimic the behavior of the non-deuterated (endogenous or administered) compound throughout the analytical process. However, its increased mass allows it to be distinguished from the native compound by the mass spectrometer.
In a typical targeted metabolomics workflow to study steroid metabolism, this compound would be spiked into a biological matrix (e.g., plasma, serum, or tissue homogenate) at a known concentration. rgcb.res.innih.gov By comparing the signal intensity of the target analyte (clocortolone) to the known concentration of the internal standard (this compound), researchers can achieve precise and accurate absolute quantification. researchgate.net This is crucial for understanding the metabolic fate of clocortolone and its impact on the broader steroid and lipid profiles within a cell or organism. The use of stable isotope-labeled standards helps overcome challenges like ion suppression and signal drift in LC-MS analysis, ensuring high-quality, reproducible data.
Potential in Biomarker Discovery and Validation for Preclinical Studies
Biomarkers are critical tools in preclinical drug development for assessing drug safety and biological response. wuxiapptec.com Stable isotope-labeled compounds are instrumental in the discovery and validation of new biomarkers. nih.gov By administering a deuterated compound like this compound in preclinical animal models, researchers can trace its metabolic fate with high specificity and sensitivity. nih.gov
The process involves administering this compound and then analyzing biological samples (urine, blood, tissues) using high-resolution mass spectrometry. Because the deuterium (B1214612) label creates a unique mass signature, any metabolites derived from this compound can be readily identified against the complex background of endogenous molecules. wada-ama.org This allows for the discovery of previously unknown or low-abundance metabolites of the parent drug.
Once identified, these novel metabolites can be investigated as potential biomarkers. For example, a specific metabolite of clocortolone might be found to correlate with the drug's anti-inflammatory efficacy or, conversely, with an off-target adverse effect. nih.gov These candidate biomarkers, discovered using the deuterated version of the drug, can then be validated in further preclinical studies. nih.gov Deuterated steroids are also essential for developing robust quantitative assays for these biomarkers, which is a prerequisite for their use in clinical settings to monitor therapeutic response or toxicity. frontiersin.orgaut.ac.nz The use of deuterated dexamethasone (B1670325) as an internal standard for quantification and as a potential therapeutic with an improved safety profile highlights the dual utility of deuterated corticosteroids in this field. nih.govacs.org
Integration of this compound in Systems Biology Approaches for Steroid Research
Systems biology seeks to understand the complex interactions between various components of a biological system, such as genes, proteins, and metabolites. In steroid research, a systems-level understanding requires mapping the intricate network of steroid synthesis, signaling, and catabolism, often referred to as the "steroidome." Stable isotope labeling is a powerful technique for probing these complex systems. creative-proteomics.com
This compound can be used as a metabolic tracer in systems biology studies. By introducing the labeled steroid into a biological system (e.g., a cell culture or an animal model), researchers can track the flow of the label through various metabolic pathways. musechem.com This approach, known as metabolic flux analysis, provides dynamic information about how the introduction of an exogenous corticosteroid like clocortolone perturbs the entire network of endogenous steroid metabolism. creative-proteomics.com
For instance, researchers could quantify how this compound administration affects the synthesis rates of endogenous glucocorticoids, mineralocorticoids, and androgens. This allows for a holistic view of the drug's impact, revealing interactions and feedback loops that would be missed by traditional pharmacological studies that only measure the drug and its immediate metabolites. ugent.be Integrating this metabolic data with information from genomics and proteomics can lead to comprehensive models of steroid action and regulation, ultimately enabling better predictions of drug effects and the identification of novel therapeutic targets.
Development of Novel Research Methodologies Leveraging Deuterated Steroids
The unique properties of deuterated steroids like this compound are enabling the development of new and more powerful analytical research methodologies. scilit.com A significant advance is the use of hydrogen isotope ratio mass spectrometry (HIR-MS). nih.gov Conventional mass spectrometers can detect the mass shift from deuterium labeling, but HIR-MS systems are specifically designed to measure deuterium/hydrogen ratios with exceptionally high sensitivity. This allows for the detection of deuterated metabolites at extremely low concentrations, significantly extending the window for detecting long-term metabolites in biological samples. wada-ama.org
Furthermore, the availability of deuterated internal standards is a cornerstone of modern high-throughput quantification methods. researchgate.net For example, novel liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed that allow for the simultaneous quantification of a large panel of endogenous and exogenous steroids in a single analytical run. chromatographytoday.comuni-muenchen.de These methods rely on deuterated internal standards for each analyte class to ensure accuracy. This compound would be essential for including clocortolone in such a panel, facilitating large-scale clinical research and comprehensive steroid profiling. These advanced methods, built upon the foundation of deuterated standards, are faster, more sensitive, and more comprehensive than older techniques like immunoassays, which suffer from cross-reactivity issues. chromatographytoday.com
Computational Modeling and Simulation of Deuterium Isotope Effects on Steroid Interactions
The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, meaning more energy is required to break a C-D bond. researchgate.net This effect can be exploited to study the mechanisms of enzyme-catalyzed reactions and receptor-ligand interactions. acs.org
In the context of this compound, the KIE can provide profound insights into its interaction with metabolic enzymes (e.g., cytochrome P450s) and the glucocorticoid receptor. For example, if deuteration at a specific position on the clocortolone molecule slows down its rate of metabolism, it indicates that the C-H bond at that position is broken during the rate-limiting step of the reaction. dshs-koeln.de
This experimental data can be integrated with computational modeling and simulation. Researchers can build quantum mechanical models of the enzyme's active site or the receptor's binding pocket to simulate the reaction. researchgate.net By comparing the simulated energy barriers for the protiated (normal) and deuterated steroid, they can validate their mechanistic hypotheses. A study on steroid-glucocorticoid receptor interactions found that substituting deuterium oxide for water slowed the dissociation rates for steroids with an 11-β-hydroxyl group, suggesting this group participates in a kinetically important hydrogen bond. nih.gov Similar computational studies with this compound could elucidate the precise nature of its binding interactions and the transition states involved, offering a level of detail unattainable through experimental methods alone. acs.org
Data Tables
Table 1: Summary of Advanced Applications for this compound
| Section | Application Area | Specific Use of this compound | Research Goal | Key Enabling Property |
|---|---|---|---|---|
| 6.1 | Targeted Metabolomics & Lipidomics | Internal Standard for LC-MS | Accurate absolute quantification of clocortolone and its metabolites. | Co-elutes with analyte but is mass-distinguishable. |
| 6.2 | Biomarker Discovery | Metabolic Tracer in Preclinical Models | Identify novel metabolites of clocortolone to serve as potential biomarkers of efficacy or toxicity. | Specific mass signature allows for tracking of all drug-derived molecules. |
| 6.3 | Systems Biology | Isotopic Tracer for Metabolic Flux Analysis | Understand how clocortolone perturbs the entire steroid metabolism network ("steroidome"). | Allows dynamic tracking of the steroid's fate and influence on interconnected pathways. |
| 6.4 | Novel Research Methodologies | Standard for HIR-MS and Multiplex Assays | Develop ultra-sensitive, long-term metabolite detection and high-throughput steroid panel quantification. | High deuterium content for HIR-MS; serves as an anchor for accurate multi-analyte quantification. |
| 6.5 | Computational Modeling | Probe for Kinetic Isotope Effect (KIE) Studies | Elucidate enzyme and receptor interaction mechanisms at a molecular level. | Slower C-D bond cleavage rate provides data to validate computational simulations of reaction mechanisms. |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Clocortolone |
| This compound |
| Dexamethasone |
| Aldosterone |
| Androgens |
| Mineralocorticoids |
Q & A
Q. How can researchers preemptively address peer review critiques regarding the ecological validity of this compound studies in non-human models?
- Methodological Answer :
- Translational Frameworks : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to align preclinical models with human pathophysiology.
- Dose Equivalency : Apply allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to justify dosing regimens.
- Limitations Section : Explicitly discuss interspecies metabolic differences and in vitro-in vivo extrapolation (IVIVE) uncertainties. Cite precedents from systematic reviews to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
